2-(3-溴苄基)-3-((叔丁氧羰基)(甲基)氨基)丙酸

描述

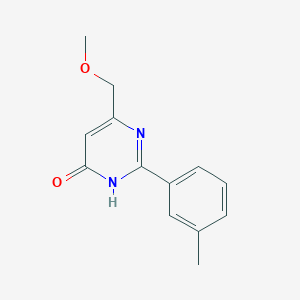

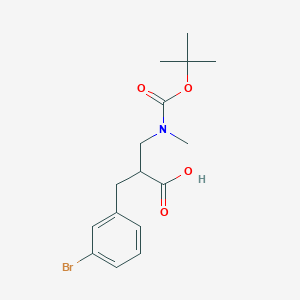

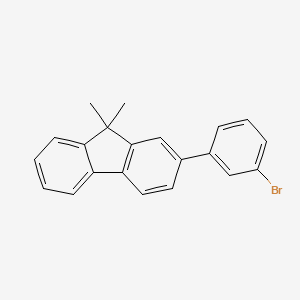

The compound "2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid" is a chemical of interest due to its structural features and potential applications in organic synthesis. It contains a tert-butoxycarbonyl group, which is commonly used in the protection of amines during synthesis, and a bromobenzyl moiety that can participate in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful consideration of protecting groups and reaction conditions. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, an improved synthesis route for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed from 3-aminobenzoic acid using milder and more selective conditions . These examples highlight the importance of protecting groups like tert-butoxycarbonyl in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit steric hindrance due to the bulky tert-butoxycarbonyl group. This feature can influence the reactivity and selectivity of the molecule in chemical reactions. The presence of the bromobenzyl group suggests potential for radical reactions or for use as a leaving group in nucleophilic substitution reactions.

Chemical Reactions Analysis

Compounds with bromobenzyl groups, similar to the one in the target molecule, are known to participate in radical cyclization reactions. For example, aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes, leading to the formation of succinic acid derivatives . This indicates that the bromobenzyl moiety in our compound could undergo similar radical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid" are not detailed in the provided papers, we can infer from related compounds that it is likely to be a solid at room temperature. The tert-butoxycarbonyl group is known to increase hydrophobicity and resistance to polar solvents, which could affect the solubility of the compound. The presence of the bromine atom may also confer reactivity towards nucleophiles, and the carboxylic acid group suggests acidity and potential for salt formation .

科学研究应用

在环境健康和化学工程中的应用

化学防腐剂对公共卫生的影响:

- 对羟基苯甲酸酯类,一种在功能上类似于防腐剂的化学物质,具有抗菌、抗真菌和防腐性能。由于其雌激素活性以及与健康风险的潜在关联,它们在食品、化妆品和消费品中的安全性,尤其是对羟基苯甲酸丙酯 (PP) 的安全性一直存在争议。该论文强调需要对这类化学品的安全性进行更严格的评估,并指出使用历史悠久并不一定意味着安全性 (Vandenberg & Bugos, 2021)。

糖酯的合成:

- 使用南极假丝酵母脂肪酶 B (CALB) 合成糖脂肪酸酯 (SFAE) 的研究证明了利用可再生原材料生产替代糖酯 (SE) 的潜力。该综述表明,游离脂肪酸是最常用的酰基供体,突出了溶剂选择对糖酯产率的重要性 (Gonçalves 等人,2021)。

生物技术在制药工业中的应用:

- 氨基酸用于多种应用,包括动物饲料、增味剂和药物产品。生物技术方法,主要涉及谷氨酸棒杆菌或大肠杆菌的突变体,主要用于生产这些氨基酸。该论文回顾了制造方法,并概述了该领域的重大成就和挑战 (Ivanov 等人,2013)。

安全和危害

未来方向

属性

IUPAC Name |

2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPAKCVWBPMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661495 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid | |

CAS RN |

886364-79-0 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)